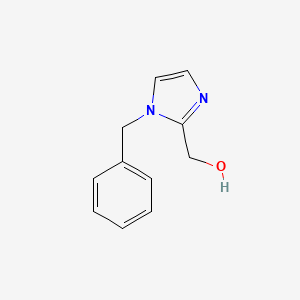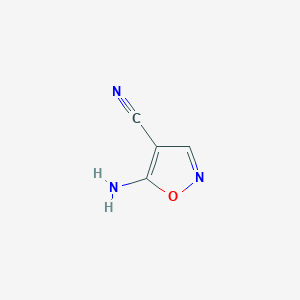
2-Bromo-N-methylaniline
概要
説明
2-Bromo-N-methylaniline is a chemical compound that is part of a broader class of bromoanilines, which are aromatic compounds containing a bromine atom attached to an aniline moiety. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various pharmaceuticals, polymers, and fine chemicals.
Synthesis Analysis
The synthesis of bromoaniline derivatives has been explored in several studies. For instance, the synthesis of 2-bromoaniline derivatives has been achieved through the selective bromination of aniline, followed by various coupling reactions to introduce additional functional groups . Another study reported the synthesis of 2,6-dialkyl-4-bromoaniline via the reaction of dialkylanilines with liquid bromine, achieving yields of 67% and 64% for different alkyl groups . Additionally, a palladium-catalyzed carbonylative synthesis method has been developed for 2-aminobenzoxazinones from 2-bromoanilines, showcasing the versatility of bromoanilines in multicomponent reactions .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives has been characterized using various analytical techniques. For example, the structure of 2,6-dimethyl-4-bromoaniline was confirmed by ^1H NMR spectroscopy . In another study, the crystal structure of a Schiff base derived from o-bromoaniline was determined by X-ray crystallography, revealing intermolecular and intramolecular interactions that stabilize the compound .
Chemical Reactions Analysis
Bromoanilines participate in a variety of chemical reactions, serving as key intermediates. They have been used in Suzuki cross-coupling reactions to synthesize non-linear optical materials, where different functional groups were incorporated to study their reactivity and structural features . Furthermore, bromoanilines have been utilized in the synthesis of potent opioids through multicomponent chemistry, demonstrating their importance in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoaniline derivatives are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. For instance, the bromination of polyaniline to poly(2-bromoaniline)-bromide resulted in a material with high conductivity and a unique spherical morphology, which was used as a catalyst in organic synthesis . The electronic properties of these compounds, such as ionization energy and electron affinity, have been calculated using density functional theory (DFT), providing insights into their reactivity .
科学的研究の応用
Synthesis and Characterization
A significant application of 2-Bromo-N-methylaniline is in the synthesis and characterization of various chemical compounds. It has been utilized as a precursor in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives were synthesized through Suzuki cross-coupling reactions and examined for their non-linear optical properties, reactivity, and structural features using density functional theory (DFT) (Rizwan et al., 2021). Moreover, this compound was used in the synthesis of Schiff bases, which were then characterized and their potentiometric studies were conducted with various metal ions like Cu(II), Co(II), and Ni(II) (Upadhyay et al., 2020).
Material Development and Analysis
In material science, this compound plays a role in the development and analysis of new materials. For instance, it was used in the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a compound primarily utilized in the manufacture of thermal papers due to its role in synthesizing black fluorane dye (Xie et al., 2020).
Medicinal Chemistry
This compound is also prominent in medicinal chemistry. It's involved in the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which are evaluated as tyrosine kinase inhibitors and antiangiogenic agents. This highlights its potential in developing treatments targeting receptor tyrosine kinases (RTKs) (Gangjee et al., 2010).
Biochemical Research
In biochemical research, this compound has been utilized in studies related to DNA replication and cellular differentiation. Notably, it was used in a study where neural stem cells exposed to BrdU, a related compound, demonstrated a loss in global DNA methylation and underwent astrocytic differentiation (Schneider & d’Adda di Fagagna, 2012).
Safety and Hazards
2-Bromo-N-methylaniline is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed (H302) and causes serious eye irritation (H319) . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
作用機序
Target of Action
It is known to be used in the synthesis of benzimidazole derivatives and alkyltelluro-substituted aromatic amines , which suggests that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It is used in the synthesis of benzimidazole derivatives via one-pot n-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . This suggests that it may act as a precursor molecule in these reactions, contributing its bromine atom and methylamino group to the formation of the final product.
Pharmacokinetics
Its physical properties such as its density (1589 g/mL at 25 °C) and boiling point (107-109 °C/12 mmHg) can influence its pharmacokinetic behavior.
Result of Action
Its role in the synthesis of benzimidazole derivatives and alkyltelluro-substituted aromatic amines suggests that it may contribute to the biological activities of these compounds.
Action Environment
The action of 2-Bromo-N-methylaniline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its boiling point . Additionally, its reactivity may be influenced by the presence of other chemicals in the environment, such as the copper iodide nanoparticles used in the synthesis of benzimidazole derivatives .
特性
IUPAC Name |
2-bromo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIAQFTVWDWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318993 | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6832-87-7 | |
| Record name | 6832-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-N-methylaniline in the synthesis of 1,3-benzazaphospholes?
A1: this compound serves as a crucial intermediate in a multi-step synthesis of N-Methyl-1,3-benzazaphospholes. [, ] This process involves the following:
- Phosphorylation: this compound is reacted with triethyl phosphite in the presence of a palladium catalyst to form the corresponding 2-phosphono-N-methylaniline. []
- Reduction: The phosphine group is then reduced using lithium aluminum hydride (LiAlH4), yielding the desired N-methyl-2-phosphinoaniline. []
- Cyclization: Finally, the N-methyl-2-phosphinoaniline undergoes cyclocondensation with dimethylformamide dimethylacetal (DMFA) to form the target N-Methyl-1,3-benzazaphosphol. []
Q2: Why is this synthetic route to benzazaphospholes considered advantageous?
A2: This particular synthetic route, utilizing this compound, offers several advantages:
- Avoidance of Chromatography: Directly reducing 2-phosphono-formanilides with LiAlH4 produces a mixture of the desired 1,2-unsubstituted benzazaphospholes and N-methyl-2-phosphinoanilines. This mixture necessitates chromatographic separation, which can be tedious and time-consuming. Utilizing this compound bypasses this separation step, streamlining the synthesis. []
- Controlled Ring Substitution: Starting with this compound ensures the final benzazaphosphol has the desired N-methyl substitution, which can be crucial for its coordination properties and potential applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



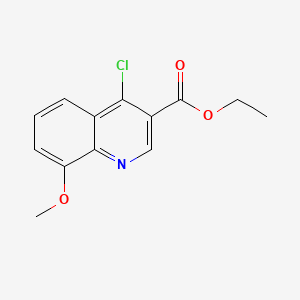
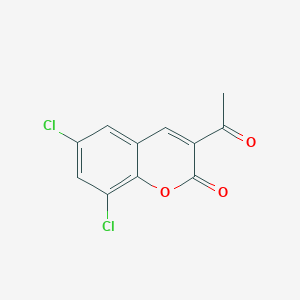
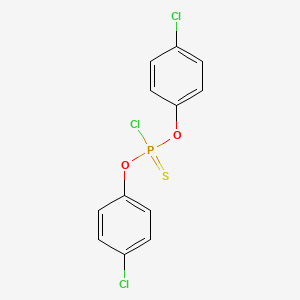
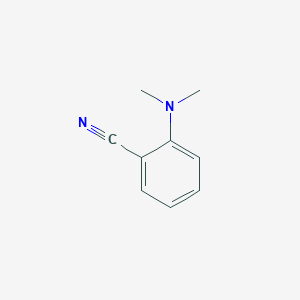
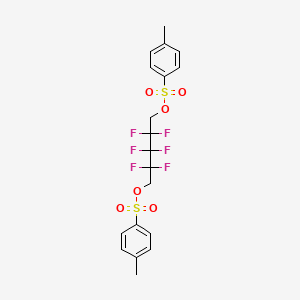

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

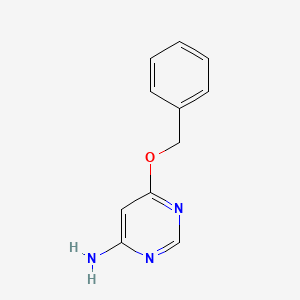
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
